5-Bromopyrazine-2-carbonitrile
Overview
Description
5-Bromopyrazine-2-carbonitrile: is a chemical compound with the molecular formula C5H2BrN3 and a molecular weight of 183.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromopyrazine-2-carbonitrile involves the bromination of pyrazine-2-carbonitrile. This can be achieved by reacting pyrazine-2-carbonitrile with a brominating agent such as copper(II) bromide and t-butylnitrite in acetonitrile at 60°C for 1 hour .
Industrial Production Methods: Industrial production methods for this compound typically involve similar bromination reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and amines.
Oxidation Products: Oxidation can lead to the formation of pyrazine-2-carboxylic acid derivatives.
Reduction Products: Reduction typically yields pyrazine-2-methanamine derivatives.
Scientific Research Applications
Chemistry: 5-Bromopyrazine-2-carbonitrile is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of brominated heterocycles on biological systems. It is also used in the development of bioactive molecules and enzyme inhibitors .
Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is particularly valuable in the development of drugs targeting specific enzymes and receptors .
Industry: In the agrochemical industry, this compound is used to synthesize herbicides, fungicides, and insecticides. Its versatility makes it a valuable component in the development of new agrochemical products .
Mechanism of Action
The mechanism of action of 5-Bromopyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. The bromine and carbonitrile groups can form specific interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
5-Bromopyrimidine-2-carbonitrile (C5H2BrN3): Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
5-Bromothiophene-2-carbonitrile (C5H2BrNS): Contains a thiophene ring instead of a pyrazine ring.
2-Amino-5-bromopyrazine (C4H4BrN3): Similar structure but with an amino group instead of a carbonitrile group.
Uniqueness: 5-Bromopyrazine-2-carbonitrile is unique due to its combination of bromine and carbonitrile groups on a pyrazine ring. This combination provides a versatile platform for further chemical modifications, making it a valuable building block in various fields of research and industry .
Properties
IUPAC Name |
5-bromopyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-3-8-4(1-7)2-9-5/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBNABIKZKTQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653322 | |
Record name | 5-Bromopyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221295-04-1 | |
Record name | 5-Bromopyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-cyanopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.